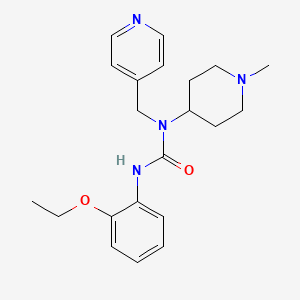
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EPPU and is classified as a small molecule inhibitor. EPPU has been shown to have a variety of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In Additionally, we will list future directions for research on EPPU.
Mecanismo De Acción
The mechanism of action of EPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. EPPU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This leads to increased cholinergic neurotransmission and has potential applications in the treatment of Alzheimer's disease. EPPU has also been shown to bind to nicotinic acetylcholine receptors, preventing the binding of acetylcholine and leading to decreased cholinergic neurotransmission.
Biochemical and Physiological Effects:
EPPU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic neurotransmission. EPPU has also been shown to have anti-inflammatory and anti-cancer properties. In addition, EPPU has been shown to have anxiolytic and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPPU in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. Another advantage of using EPPU is its anti-inflammatory and anti-cancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using EPPU in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on EPPU. One area of interest is the development of new drugs based on the structure of EPPU. Another area of interest is the study of the mechanism of action of EPPU, particularly its interactions with acetylcholinesterase and nicotinic acetylcholine receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPU, particularly its anti-inflammatory and anti-cancer properties.
Métodos De Síntesis
The synthesis of EPPU involves several steps, including the reaction of 2-ethoxyaniline with 1-methyl-4-piperidone to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with 4-pyridinemethylamine to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
EPPU has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. EPPU has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-1-(1-methylpiperidin-4-yl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-7-5-4-6-19(20)23-21(26)25(16-17-8-12-22-13-9-17)18-10-14-24(2)15-11-18/h4-9,12-13,18H,3,10-11,14-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUPWVMBLVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CC=NC=C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
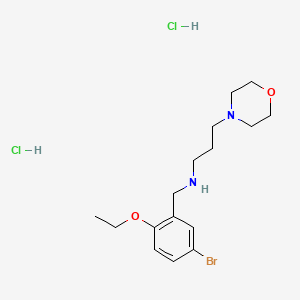
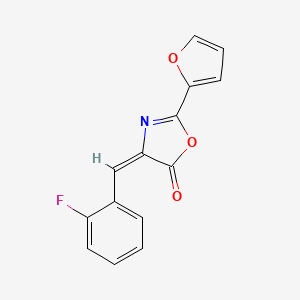
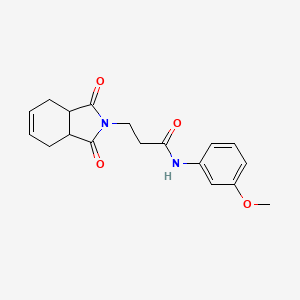
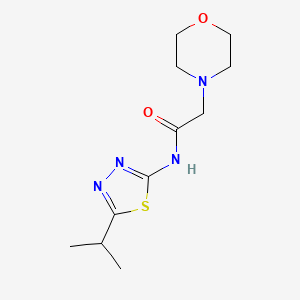
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
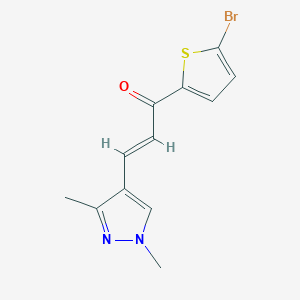
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
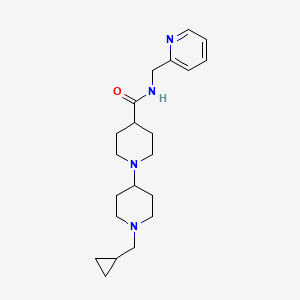
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)
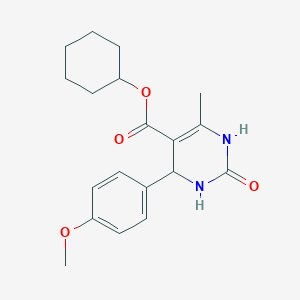
![4-(4-hydroxy-2-methylbenzo[h]quinolin-3-yl)-2-butanone](/img/structure/B5488017.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)